cis-3-Hexenyl lactate

Descripción general

Descripción

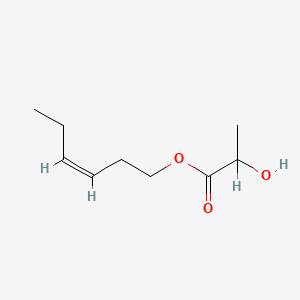

cis-3-Hexenyl lactate: is an organic compound with the molecular formula C9H16O3 lactic acid cis-3-hexenyl ester or propanoic acid, 2-hydroxy-, 3-hexenyl ester, (Z)- . This compound is characterized by its fruity-green odor and is commonly found in brandy and grapes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl lactate can be synthesized through the esterification of lactic acid with cis-3-hexenol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation ensures high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: cis-3-Hexenyl lactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Different esters or amides

Aplicaciones Científicas De Investigación

Applications in Fragrance Industry

Cis-3-Hexenyl lactate is widely used in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes and personal care products to impart a fresh, green note reminiscent of freshly cut grass or ripe fruits.

Safety Assessment :

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is non-genotoxic and does not present significant risks for skin sensitization or phototoxicity at typical usage levels . The assessment also highlights that exposure levels are below the Threshold of Toxicological Concern (TTC), affirming its safety for use in consumer products.

Applications in Food Flavoring

In the food industry, this compound serves as a flavoring agent. It enhances the taste profiles of various foods, particularly fruits and vegetables. Its fruity and green notes make it suitable for flavoring products such as:

- Tomato-based sauces

- Fruit-flavored beverages

- Confectionery items

Flavor Profile Enhancement :

Research indicates that this compound can augment the sweetness and freshness of flavors in culinary applications, making it a valuable ingredient in food formulation .

Potential Therapeutic Applications

Emerging studies suggest potential therapeutic applications for this compound, particularly in aromatherapy and as a natural remedy due to its calming scent. While research is still in preliminary stages, its sensory properties may contribute to mood enhancement and stress relief.

Table 1: Safety Assessment Summary of this compound

Table 2: Flavor Applications of this compound

| Product Type | Application |

|---|---|

| Tomato-based sauces | Enhances freshness |

| Fruit-flavored beverages | Adds fruity notes |

| Confectionery items | Improves overall flavor profile |

Case Studies

- Fragrance Development : A case study involving a leading fragrance house demonstrated the successful incorporation of this compound into a new line of eco-friendly perfumes. The compound's fresh scent profile contributed to the product's market appeal while maintaining safety standards.

- Food Product Innovation : In a collaborative project with food scientists, this compound was tested in various fruit-flavored beverages. The results showed a significant increase in consumer preference due to the enhanced flavor experience attributed to the compound.

Mecanismo De Acción

The mechanism of action of cis-3-hexenyl lactate involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens. The compound binds to receptors on the cell surface, initiating a cascade of biochemical reactions that lead to the production of defensive compounds .

Comparación Con Compuestos Similares

cis-3-Hexenyl lactate can be compared with other similar compounds such as:

cis-3-Hexenyl acetate: Known for its green, leafy odor, it is used in flavors and fragrances.

cis-3-Hexenyl salicylate: Has a mild minty balsamic green herbal scent and is used in perfumes.

cis-3-Hexenol: A green, grassy-smelling compound used in flavor and fragrance formulations

Uniqueness: this compound stands out due to its unique fruity-green odor and its role in plant signaling. Its applications in various industries and ongoing research into its therapeutic properties further highlight its significance .

Actividad Biológica

Cis-3-Hexenyl lactate (CAS 61931-81-5) is an organic compound classified as an ester, derived from the reaction of cis-3-hexenol and lactic acid. It is characterized by a fruity odor and has gained attention for its diverse applications in food, fragrance industries, and potential therapeutic implications. This article examines the biological activity of this compound, focusing on its safety profile, sensory properties, and potential therapeutic effects.

- Chemical Formula : C₇H₁₄O₃

- Molecular Weight : 142.18 g/mol

- Physical State : Colorless liquid with a fruity aroma

Safety Profile

Research has shown that this compound exhibits a favorable safety profile. Key findings include:

- Genotoxicity : Evaluated using the Ames test, it was found to be non-mutagenic in multiple bacterial strains (Salmonella typhimurium and Escherichia coli) at concentrations up to 5000 μg/plate. The results indicated no significant biological relevance due to lack of dose responsiveness and reproducibility .

- Repeated Dose Toxicity : The total systemic exposure was below the Threshold of Toxicological Concern (TTC), suggesting low risk for repeated exposure .

- Skin Sensitization : Studies indicate that exposure levels are below the Dermal Sensitization Threshold (DST), confirming low sensitization potential .

Therapeutic Implications

Emerging research suggests that this compound may have therapeutic applications:

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease treatments.

- Flavor Enhancement : Its unique sensory properties contribute to its role in flavor enhancement in food products, potentially influencing human taste perception.

Insect Attractant

This compound has been studied as an attractant for specific insect species, including certain beetles and flies. This research can aid in developing targeted pest control strategies by understanding insect behavior better.

Flavoring Agent

The compound is utilized in various consumables to enhance flavor profiles. Its organoleptic characteristics include sweet, green, and fruity notes, making it suitable for foodstuffs, chewing gums, and oral hygiene products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| RIFM (2021) | Genotoxicity | Non-mutagenic in Ames test; no significant biological relevance observed. |

| FAO/WHO (2014) | Safety Evaluation | No safety concerns identified; acceptable daily intake established. |

| Smolecule Research (2023) | Neuroprotective Effects | Potential therapeutic implications for neurodegenerative diseases suggested. |

Propiedades

IUPAC Name |

[(Z)-hex-3-enyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLLMULULOBXBY-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886469 | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity, green odour | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

71.00 °C. @ 0.70 mm Hg | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.984 | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/871/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61931-81-5 | |

| Record name | (Z)-3-Hexenyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl lactate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL LACTATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55ET6N4SAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main aroma characteristics of cis-3-Hexenyl lactate, and in what types of products is it commonly found?

A1: this compound is recognized for its pleasant, fruity, and green aroma, often described as reminiscent of coconut. While the provided research articles do not focus on its aroma profile, they highlight its presence in various natural products. Notably, this compound has been identified as a component of the volatile oil extracted from Coriandrum sativum leaves and stems [] and is also found in specific varieties of tea like Zijuan tea []. This suggests its potential use as a flavoring agent in food and beverages.

Q2: Are there any known analytical methods to specifically detect and quantify this compound in complex mixtures like plant extracts?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify and quantify this compound within the volatile fraction of both Coriandrum sativum and Zijuan tea [, ]. This technique allows for the separation of individual compounds within a complex mixture based on their physical and chemical properties, followed by their identification and quantification through mass spectrometry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.